2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide
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Overview
Description
2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide is a compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities and are found in various natural products and drugs . Pyridine derivatives also exhibit a wide range of biological activities and are commonly used in pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and changes caused by 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide would depend on its specific targets.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Based on the known activities of indole derivatives , potential effects could include reduced inflammation, inhibited viral replication, slowed cancer cell growth, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide typically involves the reaction of indole derivatives with pyridine derivatives under specific conditions. One common method involves the use of formylation reactions to introduce the formamido group onto the indole ring, followed by coupling with a pyridine derivative . The reaction conditions often include the use of bases such as potassium carbonate or silver carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce indoline derivatives .
Scientific Research Applications
2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Pyridine-3-carboxamide: A compound with a similar pyridine structure.
Uniqueness
2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide is unique due to its combination of both indole and pyridine moieties, which can result in a synergistic effect on its biological activities. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-15(20-11-4-3-7-17-8-11)10-19-16(22)13-9-18-14-6-2-1-5-12(13)14/h1-9,18H,10H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRWTKXSZLPMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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